An In-Depth Technical Guide to (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one: A Key Chiral Auxiliary in Modern Asymmetric Synthesis
An In-Depth Technical Guide to (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one: A Key Chiral Auxiliary in Modern Asymmetric Synthesis
Introduction
The Significance of Asymmetric Synthesis in Drug Discovery
The vast majority of biological molecules, including the enzymes and receptors that are the targets of modern pharmaceuticals, are chiral. They exist as single enantiomers and interact differently with other chiral molecules. Consequently, the therapeutic efficacy of a drug often resides in a single stereoisomer, while the other may be inactive or even cause adverse effects. This fundamental principle drives the critical need for asymmetric synthesis—the ability to selectively produce a desired stereoisomer of a chiral molecule.[1][2] For drug development professionals, mastering asymmetric synthesis is not merely an academic exercise; it is a prerequisite for creating safe, effective, and selective medicines.
Evans Oxazolidinone Auxiliaries: A Paradigm in Stereocontrol
Among the myriad strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a robust, reliable, and highly predictable method.[1][3] Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate, direct a stereoselective transformation, and are subsequently removed, having imparted their chirality to the product.[1] The oxazolidinone-based auxiliaries, pioneered by David A. Evans, represent a landmark in this field.[4] These auxiliaries have been successfully applied to a wide range of stereoselective transformations, including aldol additions, alkylations, and Michael reactions, providing a powerful toolkit for constructing complex chiral molecules.[1][5][6]
Introducing (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one
Within the family of Evans auxiliaries, (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is a key reagent for the stereoselective synthesis of chiral acetate-derived building blocks. Its defined stereochemistry at the C4 position, governed by the phenyl group, provides a predictable and highly effective steric shield to control the facial selectivity of enolate reactions. This guide provides a comprehensive technical overview of its properties, synthesis, mechanism of action, and core applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
Structural Information and Key Identifiers
A clear identification of the reagent is the first step in any successful experimental design. The key identifiers and properties for (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one are summarized below.
| Property | Value |
| CAS Number | 364750-43-6[7] |
| Molecular Formula | C₁₁H₁₁NO₃[7] |
| Molecular Weight | 205.21 g/mol [7] |
| IUPAC Name | (4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one[7] |
| Synonyms | N-Acetyl-(4R)-phenyl-2-oxazolidinone, (R)-3-Acetyl-4-phenyloxazolidin-2-one[7] |
Physical Properties
The physical properties of the compound are critical for its handling, storage, and use in reactions.
| Property | Value |
| Appearance | Typically a white to off-white solid |
| Boiling Point | 383.7 ± 31.0 °C (Predicted)[7] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted)[7] |
| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a specific spectrum for this exact compound is not publicly available, the expected characteristic signals are well-established based on its structure:
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¹H NMR (CDCl₃): Expect signals for the phenyl protons (approx. 7.2-7.4 ppm), a characteristic downfield shift for the methine proton at C4 (approx. 5.5-5.7 ppm), signals for the methylene protons at C5 (approx. 4.2-4.8 ppm), and a sharp singlet for the acetyl methyl protons (approx. 2.5 ppm).
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¹³C NMR (CDCl₃): Expect signals for the two carbonyl carbons (N-acetyl and oxazolidinone, approx. 170 ppm and 153 ppm, respectively), aromatic carbons (approx. 125-140 ppm), the C4 methine carbon (approx. 55-60 ppm), the C5 methylene carbon (approx. 65-70 ppm), and the acetyl methyl carbon (approx. 24 ppm).
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IR (KBr/thin film): Strong carbonyl stretching frequencies are expected for the amide (approx. 1690-1710 cm⁻¹) and the carbamate (approx. 1770-1790 cm⁻¹).
Synthesis and Preparation
The synthesis of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is a two-step process starting from the corresponding amino alcohol.
Synthesis of the Precursor: (4R)-4-phenyl-1,3-oxazolidin-2-one
The parent oxazolidinone is prepared from the commercially available and enantiomerically pure (R)-2-phenylglycinol. The cyclization is typically achieved by reaction with a carbonylating agent like diethyl carbonate or phosgene derivatives.[4] Using a safer alternative like diethyl carbonate is preferred in modern laboratory settings.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-2-phenylglycinol (1.0 eq.), diethyl carbonate (2.0-3.0 eq.), and a catalytic amount of a non-nucleophilic base such as potassium carbonate (0.2 eq.).
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Reaction: Heat the mixture to a high temperature (e.g., 140-160 °C) and maintain at reflux. The reaction drives to completion by the removal of ethanol, which can be facilitated by a distillation setup.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane and wash with water to remove the base and any water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield (4R)-4-phenyl-1,3-oxazolidin-2-one as a crystalline solid.[8]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]
- 4. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aragen.com [aragen.com]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 364750-43-6 CAS MSDS ((R)-3-ACETYL-4-PHENYL-2-OXAZOLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. prepchem.com [prepchem.com]



